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Compound of Interest

Compound Name:
Fmoc-Cys(tert-

butoxycarnylpropyl)-OH

Cat. No.: B011468 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Cys(tert-butoxycarbonylpropyl)-OH is a specialized amino acid derivative crucial for the

synthesis of complex peptides. Its unique structure, featuring two distinct protecting groups,

facilitates its seamless integration into Fmoc-based solid-phase peptide synthesis (SPPS), a

cornerstone technique in drug discovery and proteomics. This guide provides a comprehensive

overview of its chemical properties, applications, and detailed experimental protocols.

Core Properties and Molecular Architecture
Fmoc-Cys(tert-butoxycarbonylpropyl)-OH is structurally defined by a cysteine backbone with its

two reactive functional groups, the α-amino group and the side-chain thiol, masked by

orthogonal protecting groups. The N-terminus is protected by the base-labile

Fluorenylmethoxycarbonyl (Fmoc) group, while the thiol group is protected by an acid-labile

tert-butoxycarbonylpropyl group.[1] This dual-protection scheme is fundamental to its utility in

the stepwise assembly of peptide chains.

The tert-butoxycarbonylpropyl moiety enhances the compound's solubility in organic solvents

commonly used in SPPS, such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).

[1]
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Caption: Molecular components of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH.

Physicochemical Data
The following table summarizes the key quantitative and qualitative properties of Fmoc-L-

Cys(tert-butoxycarbonylpropyl)-OH.

Property Value Reference(s)

CAS Number 102971-73-3 [2][3]

Molecular Formula C₂₆H₃₁NO₆S [1][2][3]

Molecular Weight 485.59 g/mol (or 485.6 g/mol ) [1][2][3]

Appearance
White to off-white crystalline

powder
[1]

Purity Typically ≥95% (HPLC) [1]

Solubility
Soluble in DMF, DMSO;

sparingly in methanol
[1]

Storage Conditions -20°C, desiccated [1]
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Role in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this derivative is in Fmoc-based SPPS. The success of this

methodology hinges on the concept of orthogonal protection, where different classes of

protecting groups can be removed under distinct chemical conditions without affecting others.

[4][5]

Fmoc Group (Temporary Protection): Protects the N-terminal amine. It is quantitatively

removed at each cycle of amino acid addition using a mild base, typically a solution of 20%

piperidine in DMF.[6][7]

tert-butoxycarbonylpropyl Group (Permanent Protection): Protects the cysteine thiol side-

chain throughout the synthesis. This group, along with other acid-labile side-chain protectors

(e.g., Boc, tBu, Trt), remains intact during the basic Fmoc-deprotection steps.[1][8] It is

removed during the final step when the completed peptide is cleaved from the solid support

using a strong acid, such as trifluoroacetic acid (TFA).[9][10]

This orthogonality ensures that the highly reactive thiol group of cysteine does not interfere with

the peptide bond formation and allows for the precise assembly of the desired peptide

sequence.
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Caption: Orthogonal deprotection strategy in Fmoc-SPPS.

Experimental Protocols
The following protocols provide a detailed methodology for the use of Fmoc-Cys(tert-

butoxycarbonylpropyl)-OH in a typical peptide synthesis workflow.

Protocol: Standard Fmoc-SPPS Cycle
This protocol outlines the incorporation of an amino acid onto the peptide-resin.

Resin Preparation: Start with a suitable resin (e.g., Rink Amide, 2-Chlorotrityl) to which the

previous amino acid has been coupled. Swell the resin in DMF for 30-60 minutes.

Fmoc Deprotection:

Treat the resin with a solution of 20% piperidine in DMF for 1-2 minutes. Drain.
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Add a fresh portion of 20% piperidine in DMF and agitate for 10-20 minutes to ensure

complete removal of the Fmoc group.[6]

Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine and the

dibenzofulvene byproduct.

Amino Acid Coupling:

In a separate vessel, pre-activate Fmoc-Cys(tert-butoxycarbonylpropyl)-OH (3-5

equivalents relative to resin loading). A common activation mixture is HBTU (0.95 eq.) and

HOBt (1 eq.) with DIPEA (2 eq.) in DMF.

Add the activated amino acid solution to the deprotected peptide-resin.

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation. A

ninhydrin test can be performed to confirm reaction completion.

Washing: After coupling, wash the resin thoroughly with DMF (3-5 times) and

Dichloromethane (DCM) (3-5 times) to remove excess reagents. The resin is now ready for

the next deprotection/coupling cycle.
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Caption: Standard workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis.

Protocol: Final Cleavage and Deprotection
This protocol removes the peptide from the resin and cleaves all acid-labile side-chain

protecting groups, including the tert-butoxycarbonylpropyl group.
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Resin Preparation: After the final coupling and deprotection cycle, wash the peptidyl-resin

thoroughly with DCM and dry it under vacuum for at least 1 hour.

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide

sequence. A standard, robust cocktail is Reagent K:

Trifluoroacetic acid (TFA): 82.5%

Phenol: 5%

Water: 5%

Thioanisole: 5%

1,2-Ethanedithiol (EDT): 2.5%

For simpler peptides without sensitive residues like Trp, Met, or multiple Cys, a simpler

cocktail of TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5) may suffice.[10]

Cleavage Reaction:

Add the cleavage cocktail to the dried peptidyl-resin (approx. 10 mL per gram of resin).

Agitate the mixture at room temperature for 2-4 hours. The generation of carbocations

from protecting groups like Trityl may cause the solution to turn yellow or orange.[9]

Peptide Precipitation and Isolation:

Filter the resin and collect the TFA solution containing the cleaved peptide.

Concentrate the TFA solution slightly under a stream of nitrogen.

Precipitate the crude peptide by adding the concentrated solution dropwise into a large

volume of cold (0°C) diethyl ether.

Centrifuge the mixture to pellet the precipitated peptide. Decant the ether.
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Wash the peptide pellet with cold ether 2-3 more times to remove scavengers and residual

protecting group fragments.

Drying: Dry the crude peptide pellet under vacuum. The product is now ready for purification,

typically by reverse-phase HPLC.

Comparative Analysis of Cysteine Protecting
Groups
The choice of a thiol protecting group is critical and depends on the overall synthetic strategy,

particularly if regioselective disulfide bond formation is required.[11] The tert-

butoxycarbonylpropyl group is part of the tert-butyl (tBu) family, known for its high acid stability

relative to other common groups.
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Protecting Group Abbreviation Cleavage Condition Key Features

Trityl Trt

Mild acid (e.g., 1-5%

TFA), standard TFA

cleavage

Most common and

cost-effective; prone

to some premature

loss in acidic

conditions; can lead to

racemization with

certain activators.[4]

tert-Butyl tBu

Strong acid (e.g.,

Hg(OAc)₂, TFMSA);

stable to standard

TFA

Highly stable to acid,

allowing for

orthogonal strategies

where the peptide is

cleaved from the resin

while Cys(tBu)

remains protected.[12]

Acetamidomethyl Acm

Iodine (forms

disulfide), Hg(II) or

Ag(I) salts

Stable to both TFA

and piperidine; used

for selective, post-

synthesis disulfide

bond formation.[13]

Diphenylmethyl Dpm Standard TFA (95%)

More stable than Trt to

low concentrations of

acid, reducing

premature cleavage.

[14]

tert-

butoxycarbonylpropyl
-

Standard TFA

cleavage

Similar acid lability to

other t-butyl ester

based groups;

cleaved during the

final TFA step.

This comparison highlights that the tert-butoxycarbonylpropyl group is suitable for syntheses

where the thiol group should be deprotected concurrently with the final peptide cleavage,

similar to Trt or Dpm, but with stability characteristics derived from its t-butyl ester functionality.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b011468?utm_src=pdf-custom-synthesis
https://www.vulcanchem.com/product/vc19895640
https://www.biosynth.com/p/FF157403/102971-73-3-fmoc-cys3-t-butoxycarbonyl-propyl-oh
https://www.peptide.com/product/fmoc-cys3-tbutoxycabonylpropyl-oh-102971-73-3/
https://chempep.com/fmoc-solid-phase-peptide-synthesis/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3564544/
https://digital.csic.es/bitstream/10261/239135/2/ol0c03705_si_001.pdf
https://www.luxembourg-bio.com/wp-content/uploads/2017/02/Some-Mechanistic-Aspects-on-Fmoc-Solid-Phase-Peptide-Synthesis-1.pdf
https://www.peptide.com/resources/solid-phase-peptide-synthesis/overview-of-solid-phase-peptide-synthesis-spps/
https://tools.thermofisher.com/content/sfs/brochures/cms_040654.pdf
https://www.sigmaaldrich.cn/CN/zh/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/fmoc-cleavage-deprotection
https://pubs.rsc.org/en/content/articlehtml/2021/cs/d1cs00271f
https://pubs.rsc.org/en/content/articlehtml/2021/cs/d1cs00271f
https://www.sigmaaldrich.com/FR/fr/product/aldrich/47516
https://www.peptide.com/resources/solid-phase-peptide-synthesis/amino-acid-sidechain-deprotection/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6270164/
https://www.benchchem.com/product/b011468#what-is-fmoc-cys-tert-butoxycarnylpropyl-oh
https://www.benchchem.com/product/b011468#what-is-fmoc-cys-tert-butoxycarnylpropyl-oh
https://www.benchchem.com/product/b011468#what-is-fmoc-cys-tert-butoxycarnylpropyl-oh
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b011468?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

